N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]phenyl}acetamide is a complex organic compound that features a triazole ring and a bicyclic octane structure
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been reported to interact with various targets, including enzymes and receptors, due to their ability to form hydrogen bonds .
Mode of Action
The presence of the 1,2,4-triazole moiety suggests that it may interact with its targets through hydrogen bonding . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Compounds with a 1,2,4-triazole moiety have been reported to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Heterocyclic compounds containing nitrogen atoms, especially those with a 1,2,4-triazole ring, are known to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds with a 1,2,4-triazole moiety have been reported to exhibit various biological activities, including anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide typically involves multiple steps. The key steps include the formation of the triazole ring, the construction of the bicyclic octane structure, and the final coupling with the acetamide group. Common reagents used in these steps include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or amine.
Scientific Research Applications
N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Shares the triazole ring but lacks the bicyclic octane structure.
1-Nitro-4,5-dihydro-1H-1,2,4-triazol-5-one: Contains a triazole ring but has different functional groups and structure.
Uniqueness
N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is unique due to its combination of a triazole ring and a bicyclic octane structure, which imparts specific chemical and biological properties not found in simpler triazole derivatives.
Properties
IUPAC Name |
N-[4-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(24)21-14-4-2-13(3-5-14)18(25)23-15-6-7-16(23)9-17(8-15)22-11-19-10-20-22/h2-5,10-11,15-17H,6-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDUIFHLEFWVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.